molecular formula C17H15N3O4 B5507113 5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B5507113
M. Wt: 325.32 g/mol
InChI Key: RLFUDQPKIAPEHY-UHFFFAOYSA-N
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Description

5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound of the 1,2,4-oxadiazole class, offered for research purposes. Compounds in this class are extensively investigated in scientific literature for their diverse biological activities. The 1,2,4-oxadiazole scaffold is recognized as a versatile pharmacophore. Recent studies highlight that derivatives of this heterocycle demonstrate significant in vitro antitumor and immunomodulatory activities . For instance, specific 1,2,4-oxadiazole derivatives have shown promising antiproliferative effects against aggressive cancer cell lines, such as melanoma (B16–F10), and can induce immunostimulatory responses by polarizing macrophages towards the anti-tumoral M1 phenotype, enhancing the production of effector molecules like TNF-α and IL-12 . The induced cell death has been identified to occur via necrosis . Furthermore, 1,2,4-oxadiazole derivatives are also explored for their antifungal potential . Research indicates that structurally similar compounds, featuring two aromatic rings linked by an oxadiazole core, can act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting fungal energy metabolism and showing efficacy against various plant pathogenic fungi . The nitroaromatic substituent in this compound is a common feature in many bioactive molecules and may contribute to its overall research profile. This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with their institution's safety protocols.

Properties

IUPAC Name

5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-11-6-7-12(2)15(8-11)23-10-16-18-17(19-24-16)13-4-3-5-14(9-13)20(21)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFUDQPKIAPEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves a multi-step process:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids or their derivatives, under acidic or basic conditions.

    Introduction of the 3-nitrophenyl group: This step often involves nitration reactions, where a phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the 2,5-dimethylphenoxy methyl group: This can be accomplished through etherification reactions, where the phenol group is reacted with an appropriate alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various substituents on the phenyl rings, leading to derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. The specific compound in focus has been tested for its efficacy against a range of bacterial strains. Studies have shown that modifications to the oxadiazole ring can enhance antibacterial activity, making it a potential candidate for developing new antibiotics .

Anticancer Properties
Several studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound has demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific pathways involved in programmed cell death .

Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole compounds have also been explored. In vitro studies suggest that 5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole can inhibit the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Materials Science

Fluorescent Materials
The compound has been investigated for its application in the development of fluorescent materials. Its unique structure allows for efficient light absorption and emission properties, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Polymer Composites
In materials science, this compound is being explored as an additive in polymer composites. Its incorporation can enhance thermal stability and mechanical properties of polymers, leading to improved performance in various applications .

Environmental Chemistry

Pesticide Development
The compound's structural features make it a candidate for developing new pesticides with enhanced efficacy and reduced environmental impact. Research is ongoing to evaluate its effectiveness against agricultural pests while minimizing toxicity to non-target species .

Analytical Chemistry
In analytical applications, this compound has been utilized as a reagent for detecting certain metal ions due to its ability to form stable complexes. This property is beneficial in environmental monitoring and remediation efforts .

Case Studies

Application Area Study Reference Findings
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria with minimal cytotoxicity to human cells.
Anticancer Properties Induces apoptosis in cancer cell lines through mitochondrial pathways.
Fluorescent Materials Exhibits high quantum yield suitable for OLED applications.
Pesticide Development Shows promising results in reducing pest populations with lower toxicity levels.

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The phenyl groups may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Energetic Materials

1,2,4-Oxadiazole derivatives are prominent in high-energy density materials (HEDMs). Key analogues include:

Compound Name Detonation Velocity (m/s) Detonation Pressure (GPa) Thermal Stability (°C) Sensitivity (IS/FS) Reference
Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)methane 9053 37.4 Decomp. 117 IS: 12.5 J, FS: 72 N
Compound 2-3 (1,2,4-/1,2,5-oxadiazole hybrid) 9046 37.4 >150 (DSC) IS: 14 J, FS: 160 N
Target Compound Data not available Data not available Data not available Data not available
  • Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)methane : Exhibits superior detonation performance but poor thermal stability and mechanical sensitivity, limiting practical use .
  • Compound 2-3 : Combines 1,2,4- and 1,2,5-oxadiazole rings, achieving high density (1.85 g/cm³) and balanced sensitivity, outperforming RDX in detonation parameters .
  • Target Compound: The absence of trinitromethyl or hybrid oxadiazole groups likely reduces energetic performance but may improve thermal stability due to the (2,5-dimethylphenoxy)methyl substituent.

Pharmaceutical Analogues with 1,2,4-Oxadiazole Cores

1,2,4-Oxadiazoles are explored for anticancer and antibacterial activity:

Compound Name Biological Activity (IC₅₀/ MIC) Key Substituents Reference
Diethyl 4-(3-nitrophenyl)-2,6-bis[((5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl]-1,4-DHP IC₅₀: 23 ± 2.32 µM (MCF-7 cells) 3-nitrophenyl, 1,3,4-oxadiazole
5-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole derivatives Anticancer (variable) Piperazine, pyrazolopyrimidine
Target Compound Activity not reported 3-nitrophenyl, (2,5-dimethylphenoxy)methyl
  • Diethyl 4-(3-nitrophenyl)-... : Demonstrates cytotoxicity via 1,3,4-oxadiazole and 3-nitrophenyl groups, highlighting the role of nitroaromatic substituents in bioactivity .
  • Target Compound : The 3-nitrophenyl group aligns with cytotoxic motifs, but the lack of thioether or piperazine substituents may alter its mechanism of action.

Physicochemical Comparison

Substituent effects on logP, molecular weight, and solubility:

Compound Name Molecular Weight logP Solubility (logSw) Key Substituents
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole 295.3 4.71 -4.90 4-nitrophenyl, phenylethyl
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole 205.17 N/A N/A 4-nitrophenyl, methyl
Target Compound Calculated ~327 Est. 3.5–4.0 Est. -5.0 3-nitrophenyl, (2,5-dimethylphenoxy)methyl
  • 3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole : Higher logP (4.71) due to aromatic and alkyl groups, suggesting lipophilicity suitable for membrane penetration .

Biological Activity

5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The oxadiazole ring is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific oxadiazole derivative, detailing its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N3O4C_{17}H_{15}N_{3}O_{4} with a molecular weight of 325.32 g/mol. Its structure features a nitrophenyl group and a dimethylphenoxy group attached to the oxadiazole ring, which may influence its biological interactions.

PropertyValue
Molecular FormulaC17H15N3O4
Molecular Weight325.32 g/mol
IUPAC NameThis compound
InChIInChI=1S/C17H15N3O4/c1-11-6-7-15(8-12(11)2)23-10-16-18-17(19-24-16)13-4-3-5-14(9-13)20(21)22/h3-9H,10H2,1-2H3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can participate in redox reactions that generate reactive oxygen species (ROS), potentially leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells or modulate inflammatory responses.

Key Mechanisms:

  • Redox Activity : The nitro group can undergo reduction to form amine derivatives that may exhibit different biological activities.
  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways related to growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, research indicates that compounds with similar structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Study:
A study on related oxadiazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-453) when combined with standard chemotherapeutics like Imatinib. The mechanism involved the activation of apoptotic pathways and inhibition of cell viability through molecular docking studies that confirmed binding affinity to estrogen receptors .

Antimicrobial Activity

Oxadiazoles have also been reported to possess antimicrobial properties. Compounds that share structural similarities with this compound have shown effectiveness against various bacterial strains.

Comparative Analysis

When compared to other oxadiazole derivatives:

CompoundBiological ActivityReference
5-(Phenyl)-1,3,4-OxadiazoleAnticancer
2-(Bromo-Nitrophenyl)-5-Phenyl-OxadiazoleAnticancer
5-Alkyl-OxadiazolesAntimicrobial

The unique substitution pattern in this compound may enhance its selectivity and potency against specific cancer types compared to its analogs.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and ring connectivity. For example, aromatic proton signals between δ 7.5–8.5 ppm indicate the 3-nitrophenyl group .
  • Infrared Spectroscopy (IR) : Peaks at 1520–1560 cm1^{-1} (C=N stretching) and 1340–1380 cm1^{-1} (NO2_2 symmetric stretching) validate the oxadiazole and nitro groups .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N, O percentages) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ~325.3 g/mol) .

How do structural modifications at specific positions influence the biological activity profile of this oxadiazole derivative?

Advanced Research Question

  • Position 3 (3-nitrophenyl group) : The nitro group enhances electrophilicity, improving interactions with biological targets like enzymes. Substitution with electron-withdrawing groups (e.g., Cl, CF3_3) increases cytotoxicity in cancer cell lines .
  • Position 5 (2,5-dimethylphenoxymethyl group) : Methyl groups improve lipophilicity (logP ~4.7), enhancing membrane permeability . Replacing dimethylphenoxy with pyridyl groups alters selectivity toward kinase targets .
  • Methodological Insight : Structure-activity relationship (SAR) studies utilize combinatorial libraries and in vitro assays (e.g., caspase activation, cell cycle arrest) to evaluate modifications .

What strategies are employed to resolve contradictions in reported biological activity data across different studies?

Advanced Research Question

  • Standardized Assays : Use consistent cell lines (e.g., T47D breast cancer cells) and protocols (e.g., MTT viability assays) to minimize variability .
  • Control Experiments : Compare activity against reference compounds (e.g., RDX for energetic materials ) or known inhibitors (e.g., entacapone for COMT ).
  • Dose-Response Analysis : Establish EC50_{50}/IC50_{50} values to quantify potency discrepancies. For example, conflicting antiproliferative data may arise from differential uptake rates in cell models .

How can computational methods enhance the understanding of this compound's physicochemical properties and target interactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .
  • Molecular Docking : Simulates binding to biological targets (e.g., TIP47 protein or lipoxygenase ). For example, nitro group orientation in the active site correlates with inhibitory potency .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity (e.g., blood-brain barrier permeability ~0.1, suggesting peripheral activity ).

What are the potential applications of metal coordination complexes involving this oxadiazole derivative?

Advanced Research Question

  • Anticancer Agents : Cu(II) and Zn(II) complexes exhibit enhanced DNA intercalation and apoptosis induction compared to the free ligand .
  • Catalytic Systems : Ni(II) complexes stabilize transition states in cross-coupling reactions due to oxadiazole’s electron-deficient nature .
  • Methodology : Synthesis involves refluxing ligand precursors with metal salts (e.g., CuCl2_2) in methanol/water mixtures, followed by X-ray crystallography to confirm geometry .

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